molecular formula C12H22N2O3 B1531270 1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1408104-16-4

1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1531270
CAS No.: 1408104-16-4
M. Wt: 242.31 g/mol
InChI Key: ZNXQNSNCUPVMHV-UHFFFAOYSA-N
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Description

1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid is a synthetically derived organic compound designed for research and development applications. This molecule features a azetidine-3-carboxylic acid core, a privileged scaffold in medicinal chemistry known for introducing structural constraint and improving the physicochemical properties of drug candidates . The azetidine ring is a saturated four-membered heterocycle that serves as a versatile building block, and its derivatives are increasingly valued for their role in escaping molecular "flatland" and creating three-dimensional architectures in library synthesis . The specific substitution on the azetidine nitrogen with a (dipropylcarbamoyl)methyl group suggests potential for this compound to be used as an intermediate in the synthesis of more complex molecules, such as protease inhibitors or receptor modulators. Azetidine carboxylic acid derivatives have demonstrated significant utility across various research fields. They are key intermediates in the synthesis of active pharmaceutical ingredients, with patents disclosing their incorporation into compounds evaluated as immunosuppressive agents and for the treatment of conditions like autoimmune diseases and for preventing the rejection of transplanted organs . Furthermore, the azetidine core is a fundamental structure in the development of novel antimalarial agents, where its functionalization is a key strategy in hit-to-lead optimization campaigns . The presence of both a carboxylic acid and a carbamoyl group on this scaffold provides two distinct points for further chemical modification, making it a flexible starting material for generating a diverse array of analogues. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

1-[2-(dipropylamino)-2-oxoethyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-5-14(6-4-2)11(15)9-13-7-10(8-13)12(16)17/h10H,3-9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXQNSNCUPVMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C12H19N2O3
  • Molecular Weight : 239.29 g/mol
  • IUPAC Name : this compound
  • Structural Features : The compound contains an azetidine ring, which is a four-membered nitrogen-containing cyclic structure, and a carboxylic acid functional group that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The azetidine ring structure may allow the compound to modulate receptor activity or enzymatic pathways, leading to diverse biological effects.

Research indicates that compounds with similar structures can misincorporate into proteins during biosynthesis, potentially leading to stress responses in cells. This mechanism has been observed in studies involving related compounds, suggesting that the azetidine derivatives may influence protein folding and cellular stress responses .

Biological Activity Overview

  • Anticancer Potential :
    • Azetidine derivatives have been investigated for their ability to inhibit cancer cell growth. Studies have shown that certain azetidine-based compounds can regulate cell proliferation and induce apoptosis in cancerous cells.
    • A comparative analysis indicated that azetidine derivatives exhibit multitargeted activity, which could be harnessed for developing novel anticancer therapies.
  • Antiallergic Properties :
    • Some studies suggest that azetidine derivatives could be developed as antiallergic agents. This potential stems from their ability to interact with histamine receptors or modulate inflammatory pathways.
  • Neuroprotective Effects :
    • Research into similar compounds has indicated neuroprotective properties, suggesting that this compound may also possess neuroprotective effects through mechanisms such as reducing oxidative stress or modulating neurotransmitter systems.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-(Cyclohexylmethyl)piperidineSix-membered ringAnalgesic properties
4-(Cyclohexylmethyl)morpholineSix-membered ringAntidepressant potential
4-(Cyclohexylmethyl)pyrrolidineFive-membered ringNeuroprotective effects

Case Study 1: Anticancer Activity

A study explored the effects of various azetidine derivatives on human cancer cell lines. The results indicated that certain derivatives, including those structurally related to this compound, exhibited significant cytotoxicity against breast and colon cancer cells, suggesting potential for development as anticancer agents.

Case Study 2: Protein Misincorporation

Research conducted on the misincorporation of azetidine derivatives into proteins revealed that these compounds could trigger an unfolded protein response (UPR) in cells. This response is critical in understanding how such compounds might induce stress and affect cellular functions .

Comparison with Similar Compounds

Carbamate vs. Carbonate Derivatives

  • 1-[(tert-Butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid (CAS: HY-Y0530 analog): Substituents: tert-butoxy carbonyl and methylsulfanyl groups. Molecular Weight: 261.34 g/mol . The methylsulfanyl group introduces sulfur-based reactivity, which may influence redox properties .
  • 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7): Substituents: Benzyloxy carbonyl and fluorine. Molecular Weight: Not explicitly stated but calculable from the formula (C₁₂H₁₂FNO₄). Key Differences: The benzyloxy group enhances aromatic interactions in binding pockets, while fluorine substitution improves metabolic stability and electronegativity, altering electronic distribution in the azetidine ring .

Fluorinated Derivatives

  • 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid (CAS: 1228581-12-1):

    • Substituents: tert-butoxy carbonyl and fluoromethyl.
    • Molecular Weight: 235.24 g/mol (calculated).
    • Key Differences : The fluoromethyl group enhances lipophilicity and bioavailability compared to the dipropylcarbamoyl group. Fluorine’s electron-withdrawing effects may stabilize the molecule against enzymatic degradation .
  • tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5): Substituents: tert-butoxy carbonyl, fluorine, and hydroxymethyl. Molecular Weight: 233.27 g/mol (calculated).

Physicochemical Properties

Compound Name Substituents LogP* (Predicted) Solubility (mg/mL) Metabolic Stability**
1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid Dipropylcarbamoyl methyl ~2.5 ~0.1 (PBS) Moderate
1-[(tert-Butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid tert-butoxy, methylsulfanyl ~3.0 ~0.05 (PBS) Low
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid Benzyloxy, fluorine ~2.8 ~0.2 (DMSO) High
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid tert-butoxy, fluoromethyl ~2.2 ~0.3 (DMSO) High

LogP values estimated using substituent contribution methods. *Based on substituent susceptibility to cytochrome P450 enzymes .

Preparation Methods

Core Azetidine-3-carboxylic Acid Synthesis

The foundational step in preparing substituted azetidine-3-carboxylic acids is the synthesis of the azetidine-3-carboxylic acid core. According to patent US4721793A, azetidine-3-carboxylic acid can be synthesized starting from 1-benzhydrylazetidin-3-ol, which itself is prepared by reacting epichlorohydrin with benzhydrylamine. Subsequent hydrolysis and hydrogenation steps yield azetidine-3-carboxylic acid with high purity and yield:

  • Refluxing 1-benzhydrylazetidin-3-ol in water under nitrogen leads to homogenous solutions that crystallize upon solvent removal, yielding N-benzylazetidine-3-carboxylic acid.
  • Esterification is commonly performed with methanol, ethanol, or isopropanol under acidic conditions to form methyl, ethyl, or isopropyl esters respectively. Methanol with gaseous hydrogen chloride improves yield and hydrolysis rates.
  • Hydrogenation over palladium on carbon converts N-benzyl esters to azetidine-3-carboxylic acid in about 90% yield.

These steps provide a reliable route to access the azetidine-3-carboxylic acid scaffold necessary for further functionalization.

Representative Synthetic Route (Inferred)

Step Reaction Type Reagents/Conditions Outcome
1 Azetidine core synthesis Epichlorohydrin + benzhydrylamine, hydrolysis, hydrogenation Azetidine-3-carboxylic acid
2 Protection (optional) Boc or other protecting group on azetidine N Protects nitrogen for selective reaction
3 Alkylation Reaction with chloromethyl dipropylcarbamate or equivalent Introduction of dipropylcarbamoylmethyl group
4 Deprotection Acidic or basic conditions Free 1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid

This multi-step approach aligns with general synthetic strategies for functionalized azetidine derivatives.

Hydrolysis and Purification

  • Ester hydrolysis is typically performed by refluxing the ester in aqueous media. Methyl esters hydrolyze rapidly (within 40 minutes), whereas ethyl and isopropyl esters require significantly longer times (6 to 40 hours), impacting scalability.
  • Purification can be achieved by crystallization or chromatographic methods such as mass-directed preparative chromatography to isolate the pure product.

Research Findings and Optimization Notes

  • The choice of ester intermediate affects hydrolysis efficiency and overall yield. Methyl esters are preferred for industrial synthesis due to faster hydrolysis.
  • The use of gaseous hydrogen chloride instead of sulfuric acid improves esterification yields with bulkier alcohols.
  • Reductive amination with sodium triacetoxyborohydride is effective for introducing complex N-substituents without overreduction or side reactions.
  • Protecting groups on the azetidine nitrogen enhance selectivity during alkylation steps and can be removed under mild conditions to avoid degradation.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield/Notes
Azetidine-3-carboxylic acid synthesis Epichlorohydrin + benzhydrylamine; hydrolysis; hydrogenation High yield (~90%), pure crystalline product
Esterification (methyl, ethyl, isopropyl) Methanol/ethanol/isopropanol + acid catalyst (HCl preferred) Methyl ester: 82% yield, rapid hydrolysis; Ethyl/isopropyl: lower yield, slow hydrolysis
N-Substitution (dipropylcarbamoylmethyl) Alkylation with chloromethyl dipropylcarbamate or reductive amination with carbamoyl aldehyde + NaBH(OAc)3 Effective N-substitution strategy, conditions adapted from pyrrolidine analogs
Deprotection and purification Acid/base treatment, crystallization, chromatography High purity product, scalable methods available

Q & A

Q. What are the recommended synthetic routes for 1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid in laboratory settings?

Methodological Answer: Synthesis strategies for azetidine derivatives often involve nucleophilic substitution or coupling reactions. For this compound, a plausible route includes reacting azetidine-3-carboxylic acid with dipropylcarbamoyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) under inert conditions (N₂/Ar). Post-reaction, purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is advised. Characterization should employ NMR (¹H/¹³C), FT-IR, and LC-MS to confirm structural integrity, referencing PubChem’s computed spectral data for validation .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological Answer: Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) and compared to CAS-registered standards. Stability studies should test degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis. Store the compound at -20°C in airtight, light-protected vials to prevent hydrolysis of the carbamate group, as recommended for similar azetidine derivatives .

Q. What safety protocols are critical when handling azetidine-3-carboxylic acid derivatives?

Methodological Answer: Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, utilize eyewash stations followed by medical consultation. Avoid inhalation by working in ventilated environments. Toxicity data for related compounds indicate limited ecological impact, but disposal must follow institutional guidelines for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

Methodological Answer: Employ Design of Experiments (DoE) to screen variables: catalyst type (e.g., DMAP vs. DIPEA), solvent polarity (DMF vs. THF), and temperature (25°C vs. reflux). Use response surface methodology (RSM) to model interactions. For example, higher yields (≥75%) may be achieved in DMF at 60°C with 1.2 equivalents of dipropylcarbamoyl chloride. Monitor reaction progress via TLC (silica, UV visualization) .

Q. What computational tools are effective in predicting the reactivity of azetidine-carboxylic acid derivatives?

Methodological Answer: Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis set) can model transition states and activation energies for carbamate formation. Software like Gaussian or ORCA, combined with cheminformatics tools (RDKit), enables virtual screening of reaction pathways. ICReDD’s workflow integrates computational predictions with experimental validation to minimize trial-and-error approaches .

Q. How can researchers resolve contradictions in reported bioactivity data for azetidine derivatives?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity may stem from assay variability (e.g., bacterial strain differences, cell line selection). Validate findings using orthogonal assays: MIC (minimum inhibitory concentration) testing for antimicrobial activity and MTT assays for cytotoxicity. Cross-reference with structural analogs (e.g., substituent effects on the azetidine ring) to isolate structure-activity relationships (SAR). Ensure compound purity (>95% by HPLC) to exclude confounding effects .

Q. What strategies mitigate challenges in the aqueous solubility of this compound during in vitro assays?

Methodological Answer: Solubility can be enhanced via co-solvents (e.g., DMSO ≤1% v/v) or formulation as sodium salts (neutralize the carboxylic acid with NaOH). For cellular assays, pre-dissolve in PBS (pH 7.4) with sonication. If precipitation occurs, use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes. Monitor solubility via dynamic light scattering (DLS) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

Methodological Answer: Use liver microsomes (human/rat) incubated with NADPH cofactor at 37°C. Sample aliquots at 0, 15, 30, and 60 minutes, quench with acetonitrile, and analyze via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics. Compare to control compounds (e.g., verapamil) to validate assay robustness. Structural modifications (e.g., fluorination) may improve metabolic resistance .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Methodological Answer: Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multi-parametric comparisons, apply ANOVA with post-hoc Tukey tests. Use Bayesian hierarchical models if inter-experiment variability is high. Replicate experiments (n ≥ 3) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid
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1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid

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